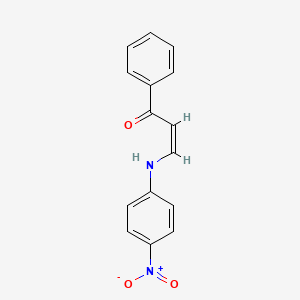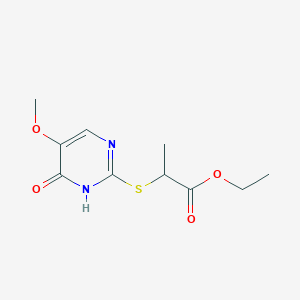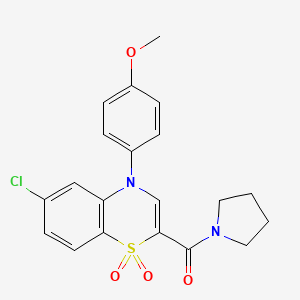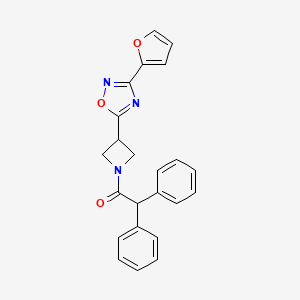![molecular formula C17H13FN4O3 B2494044 1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171241-06-7](/img/structure/B2494044.png)
1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-component reactions, leading to the formation of products with pyrrolidin-2-one as the core structure. For example, a related compound was synthesized through the straightforward reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the potential methodologies that could be applied for the synthesis of the target compound (Sharma et al., 2013). The synthesis routes involve condensation, cyclization, and substitution reactions, highlighting the complexity and the need for precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds containing elements like oxadiazole and pyrrolidin-2-one typically exhibits planarity with certain conformations like envelope for the pyrrolidin ring, as indicated in studies of similar molecules (Sharma et al., 2013). The supermolecular assembly of these compounds can be consolidated by π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for the stability and reactivity of the molecules.
Chemical Reactions and Properties
Chemical reactions involving compounds with the oxadiazole ring and fluorophenyl groups often include hydroxylation, carbonyl reduction, and demethylation processes, as observed in metabolic studies of similar compounds (Yoo et al., 2008). These reactions highlight the reactivity of such compounds and their potential metabolic pathways in biological systems.
Aplicaciones Científicas De Investigación
Pharmacophore Design and Inhibitory Activity
The compound's structure is closely related to tri- and tetra-substituted imidazole scaffolds known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. Research focusing on the design, synthesis, and activity studies of such compounds emphasizes the importance of the pyridine substituents and the 4-fluorophenyl ring for achieving high binding selectivity and potency. This suggests potential applications in designing selective inhibitors targeting specific kinases involved in inflammatory responses (Scior et al., 2011).
Antitubercular Activity
Modifications of the isoniazid structure, incorporating 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives, have shown promising in vitro anti-tubercular activity against various Mycobacterium strains. This highlights the compound's framework as a valuable scaffold for developing new anti-TB agents with potential improvements in efficacy and selectivity (Asif, 2014).
Therapeutic Potency across Medicinal Chemistry
The 1,3,4-oxadiazole ring, found within the compound's structure, has been extensively studied for its therapeutic potency across a wide range of medicinal applications. This includes anticancer, antifungal, antibacterial, and anti-inflammatory activities. The peculiar structural features of 1,3,4-oxadiazole derivatives enable effective binding with various enzymes and receptors, suggesting the compound's significant potential in the development of new medicinal agents (Verma et al., 2019).
Optoelectronic Material Development
Compounds with the pyrrolidin-2-one scaffold, similar to the one , have been explored for their use in optoelectronic materials. The incorporation of specific structural elements like the pyrrolidine ring into π-extended conjugated systems has shown value for creating novel materials for electronic devices, highlighting the potential utility of such compounds beyond their biological activities (Lipunova et al., 2018).
Mecanismo De Acción
Target of action
Based on its structural similarity to certain pyrrole derivatives , it might interact with enzymes like H+,K±ATPase, which are known targets of some pyrrole derivatives .
Mode of action
While the exact mode of action is unknown, pyrrole derivatives often work by inhibiting their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does inhibit h+,k±atpase as some pyrrole derivatives do , it could affect gastric acid secretion.
Result of action
For pyrrole derivatives that inhibit H+,K±ATPase, the result is often a decrease in gastric acid secretion .
Propiedades
IUPAC Name |
3-[3-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-12-5-1-2-6-13(12)22-9-10(8-14(22)23)15-20-17(25-21-15)11-4-3-7-19-16(11)24/h1-7,10H,8-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMQSOUWQIVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NOC(=N3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)